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molecular formula C11H12O2 B8793514 Indan-5-yl acetate CAS No. 5440-82-4

Indan-5-yl acetate

Cat. No. B8793514
M. Wt: 176.21 g/mol
InChI Key: RVAZTALKWVETPN-UHFFFAOYSA-N
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Patent
US07560558B2

Procedure details

5-Indanol (500 mg) was dissolved in dichloromethane (5 ml) to prepare a solution. Pyridine (439 mg) and acetyl chloride (349 mg) were added to the solution, and the mixture was stirred at room temperature for 6 hr. The solvent was removed by distillation under the reduced pressure, water was then added to the residue, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and was dried over anhydrous magnesium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using chloroform to give indan-5-yl acetate (599 mg, yield 92%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
439 mg
Type
reactant
Reaction Step Two
Quantity
349 mg
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([OH:10])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.N1C=CC=CC=1.[C:17](Cl)(=[O:19])[CH3:18]>ClCCl>[C:17]([O:10][C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[CH2:1][CH2:2][CH2:3]2)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1CCC2=CC(=CC=C12)O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
439 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
349 mg
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a solution
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure, water
ADDITION
Type
ADDITION
Details
was then added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)OC=1C=C2CCCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 599 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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